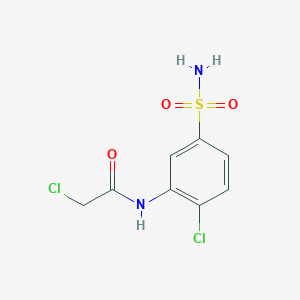![molecular formula C12H19NO B1419223 4-[(2-Methylpentyl)oxy]aniline CAS No. 946662-66-4](/img/structure/B1419223.png)
4-[(2-Methylpentyl)oxy]aniline
Übersicht
Beschreibung
“4-[(2-Methylpentyl)oxy]aniline” is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-[(2-Methylpentyl)oxy]aniline” is represented by the formula C12H19NO . The InChI code for this compound is 1S/C12H19NO/c1-3-4-10(2)9-14-12-7-5-11(13)6-8-12/h5-8,10H,3-4,9,13H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 4-[(2-Methylpentyl)oxy]aniline and its derivatives are used in the synthesis of azobenzenes and other azo compounds. A study by Priewisch and Rück-Braun (2005) describes the oxidation of anilines to create nitrosoarenes, which are key intermediates for synthesizing azobenzenes with various substitutions (Priewisch & Rück-Braun, 2005).
Biological Applications
- Mini et al. (2020) explored 4-methyl-(2-nitrobenzylidene)aniline, a derivative of 4-[(2-Methylpentyl)oxy]aniline, for its potential antibacterial properties. Their study includes docking studies and spectral analysis, hinting at the biological applications of such compounds (Mini, Beaula, Muthuraja, & Jothy, 2020).
Nanoagents and Imaging
- Cavalli et al. (2012) utilized aniline derivatives in the development of bimodal imaging nanoagents. Their research involved conjugating a cell-penetrating peptide to superparamagnetic iron oxide nanoparticles, demonstrating the utility of aniline derivatives in biomedical imaging (Cavalli, Carbajo, Acosta, Lope-Piedrafita, Candiota, Arús, Royo, & Albericio, 2012).
Liquid Crystal Research
- Yeap, Hng, Yeap, Górecka, Ito, Ueno, Okamoto, Mahmood, & Imrie (2009) investigated the synthesis and characterization of non-symmetric liquid crystal dimers, including derivatives of 4-[(2-Methylpentyl)oxy]aniline. Their work contributes to the understanding of the transitional properties of liquid crystals (Yeap, Hng, Yeap, Górecka, Ito, Ueno, Okamoto, Mahmood, & Imrie, 2009).
Electrochemical Applications
- del Pozo, Sánchez-Sánchez, Vázquez, Blanco, Petit-Domínguez, Martín-Gago, Casero, & Quintana (2019) described the development of an electrochemical sensor for 4,4′-oxydianiline, a related compound. This study highlights the potential of aniline derivatives in developing sensitive detection methods for environmental monitoring (del Pozo et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-methylpentoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-10(2)9-14-12-7-5-11(13)6-8-12/h5-8,10H,3-4,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSDHKXYJLPGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpentyl)oxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)
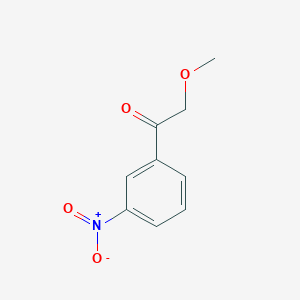
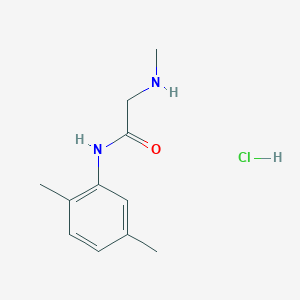
![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)
![1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine](/img/structure/B1419151.png)
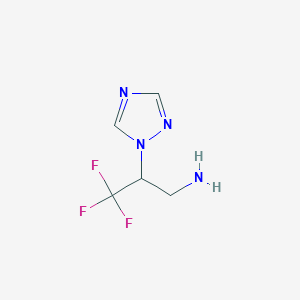
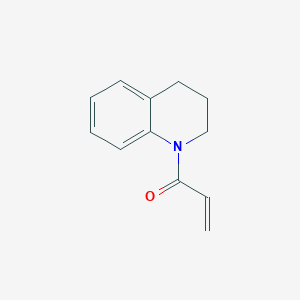
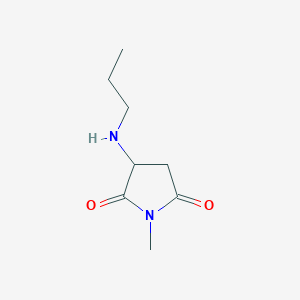

![3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419159.png)

![1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid](/img/structure/B1419162.png)
